1-[4-(Bromomethyl)phenyl]-1H-pyrrole

Solid-state characterization Quality control Storage stability

1-[4-(Bromomethyl)phenyl]-1H-pyrrole (CAS 184698-65-5) is a bifunctional aromatic building block featuring a pyrrole ring N-linked to a para-bromomethyl phenyl moiety. With molecular formula C₁₁H₁₀BrN, molecular weight 236.11 g/mol, and a reported melting point of 86–91 °C or 150 °C , the compound's primary utility stems from the electrophilic benzylic bromide, which enables nucleophilic substitution and cross-coupling reactions for constructing complex pyrrole-containing molecules in medicinal chemistry and materials science.

Molecular Formula C11H10BrN
Molecular Weight 236.11 g/mol
CAS No. 184698-65-5
Cat. No. B061292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Bromomethyl)phenyl]-1H-pyrrole
CAS184698-65-5
Synonyms1-[4-(BROMOMETHYL)PHENYL]-1H-PYRROLE
Molecular FormulaC11H10BrN
Molecular Weight236.11 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)C2=CC=C(C=C2)CBr
InChIInChI=1S/C11H10BrN/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h1-8H,9H2
InChIKeyADVNJHFDDUGRHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[4-(Bromomethyl)phenyl]-1H-pyrrole (CAS 184698-65-5): A Para-Substituted Benzyl Bromide Pyrrole Building Block for Targeted Synthesis


1-[4-(Bromomethyl)phenyl]-1H-pyrrole (CAS 184698-65-5) is a bifunctional aromatic building block featuring a pyrrole ring N-linked to a para-bromomethyl phenyl moiety [1]. With molecular formula C₁₁H₁₀BrN, molecular weight 236.11 g/mol, and a reported melting point of 86–91 °C or 150 °C , the compound's primary utility stems from the electrophilic benzylic bromide, which enables nucleophilic substitution and cross-coupling reactions for constructing complex pyrrole-containing molecules in medicinal chemistry and materials science [2].

Why 1-[4-(Bromomethyl)phenyl]-1H-pyrrole Cannot Be Interchanged with Generic Benzyl Bromide Pyrrole Analogs


The positional isomerism of the bromomethyl group on the N-phenyl ring profoundly impacts both physicochemical properties and synthetic utility. The para-substituted 1-[4-(bromomethyl)phenyl]-1H-pyrrole exhibits a significantly higher melting point (86–91 °C or 150 °C ) compared to its meta-substituted analog (1-[3-(bromomethyl)phenyl]-1H-pyrrole, CAS 112596-36-8, melting point 54 °C ), reflecting differences in crystal packing and stability. Furthermore, the para orientation directly influences the geometry of the resulting linker in bifunctional molecules, a critical parameter in targeted protein degradation (PROTAC) design, where the spatial presentation of the pyrrole warhead governs ternary complex formation [1]. Generic substitution without validating the substitution pattern can lead to altered reactivity, unintended byproducts, or suboptimal degradation efficiency in downstream applications.

Quantitative Differential Evidence for 1-[4-(Bromomethyl)phenyl]-1H-pyrrole Against Closest Analogs


Thermal Stability and Handling: Melting Point Comparison vs. Meta-Substituted Analog

The para-substituted 1-[4-(bromomethyl)phenyl]-1H-pyrrole exhibits a melting point of 86–91 °C or 150 °C , whereas its meta-substituted isomer 1-[3-(bromomethyl)phenyl]-1H-pyrrole (CAS 112596-36-8) melts at 54 °C . The significantly higher melting point (≥32 °C difference) indicates greater crystalline stability, reducing the risk of material degradation or caking during routine laboratory storage.

Solid-state characterization Quality control Storage stability

Spatial Geometry for PROTAC Linker Design: Para- vs. Meta-Substitution in Bifunctional Degraders

The para-substitution pattern in 1-[4-(bromomethyl)phenyl]-1H-pyrrole establishes a linear N-phenyl-benzyl geometry, whereas the meta-substituted analog introduces a 120° kink in the linker axis [1][2]. This geometric distinction is critical for targeted protein degradation (PROTAC) applications, where the linker must position the E3 ligase ligand and target protein binder at an optimal distance and orientation for productive ternary complex formation [3].

Targeted protein degradation PROTAC Linker design

Storage Condition Requirements: 2–8 °C Refrigeration vs. Ambient Storage

Vendor specifications indicate that 1-[4-(bromomethyl)phenyl]-1H-pyrrole requires storage at 2–8 °C , whereas its meta-substituted analog (CAS 112596-36-8) is specified for long-term storage in a cool, dry place without explicit refrigeration . The para isomer's requirement for refrigerated storage suggests higher inherent reactivity or susceptibility to thermal degradation, necessitating controlled cold-chain logistics.

Storage stability Inventory management Bench stability

Application-Specific Curation: Designation as a Protein Degrader Building Block

1-[4-(Bromomethyl)phenyl]-1H-pyrrole is explicitly categorized as a 'Protein Degrader Building Block' by commercial suppliers [1], a designation not uniformly applied to the meta-substituted analog (CAS 112596-36-8) . This classification reflects the para isomer's validated utility in synthesizing heterobifunctional degraders (PROTACs), where its benzylic bromide serves as an attachment point for PEG-based or alkyl linkers connecting an E3 ligase ligand to a pyrrole-containing target-binding warhead.

PROTAC Targeted protein degradation Medicinal chemistry building blocks

Hazard Classification and Shipping: Corrosive (Class 8) vs. Non-Hazardous Transport

1-[4-(Bromomethyl)phenyl]-1H-pyrrole is classified as UN3261, Hazard Class 8 (Corrosive), Packing Group III, requiring hazmat shipping . In contrast, the meta-substituted analog (CAS 112596-36-8) is designated as 'Not hazardous material' for DOT/IATA transport . This differential classification reflects the para isomer's greater corrosive potential and imposes specific shipping, handling, and documentation requirements that directly impact procurement timelines and costs.

Safety data Hazmat shipping Regulatory compliance

Optimal Procurement Scenarios for 1-[4-(Bromomethyl)phenyl]-1H-pyrrole Based on Quantitative Differential Evidence


Scenario 1: PROTAC Linker Synthesis Requiring Linear Para-Substituted Geometry

In targeted protein degradation (PROTAC) development, the linear geometry of the para-substituted 1-[4-(bromomethyl)phenyl]-1H-pyrrole [1] is essential for constructing linkers that maintain the required distance and orientation between the E3 ligase ligand and the target-binding warhead. Procurement of this specific para isomer ensures the intended spatial presentation, avoiding the kinked geometry of the meta analog that could impair ternary complex formation .

Scenario 2: Multi-Step Synthesis Campaigns Requiring Refrigerated Storage Planning

Laboratories undertaking multi-step synthesis campaigns involving 1-[4-(bromomethyl)phenyl]-1H-pyrrole must plan for refrigerated storage at 2–8 °C [1]. This cold-chain requirement, documented for the para isomer but not the meta analog , necessitates procurement coordination to ensure compound integrity upon arrival and throughout the campaign. Ordering without accounting for refrigeration may result in material degradation and failed synthetic sequences .

Scenario 3: Research Groups Requiring Application-Validated Building Blocks for Degrader Libraries

For laboratories constructing focused libraries of protein degraders, sourcing 1-[4-(bromomethyl)phenyl]-1H-pyrrole from vendors who explicitly classify it as a 'Protein Degrader Building Block' [1] provides confidence that the compound has been curated for this application. This contrasts with generic analogs that lack application-specific validation, reducing the risk of introducing unintended structural variables into degrader design .

Scenario 4: Procurement Requiring Hazmat Logistics Planning

Orders of 1-[4-(bromomethyl)phenyl]-1H-pyrrole must accommodate hazmat shipping due to its UN3261 Corrosive classification [1]. Procurement managers should anticipate additional fees, extended delivery windows, and necessary safety documentation. This contrasts with the non-hazardous meta analog , which can be shipped without such constraints. Accurate budget and timeline planning depend on recognizing this differential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[4-(Bromomethyl)phenyl]-1H-pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.